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molecular formula C12H13FO B1338061 4-(4-Fluorophenyl)cyclohexanone CAS No. 40503-86-4

4-(4-Fluorophenyl)cyclohexanone

Cat. No. B1338061
M. Wt: 192.23 g/mol
InChI Key: KSQIGHIYGAPXCW-UHFFFAOYSA-N
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Patent
US06664258B1

Procedure details

A solution of 1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4-(4-fluoro-phenyl)-piperazine (3.13 gm) (C18H25FN2O2) in 100 ml 3N hydrochloric acid and 100 ml dioxane was stirred at ambient temperature for 2 hours. The mixture is cooled to 0° C., neutralized with 2N sodium hydroxide and extracted with 2×100 ml ethyl acetate. The ethyl acetate layer was washed with water and brine (each 2×40 ml), dried over sodium sulfate and concentrated to a solid. This material, which was recrystallized from ethyl ether (1.5 gm), has a melting point of 104-106° C.
Name
1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4-(4-fluoro-phenyl)-piperazine
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C2(CCC(N3CCN([C:17]4[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=4)CC3)CC2)OCC1.[OH-:24].[Na+]>Cl.O1CCOCC1>[F:23][C:20]1[CH:19]=[CH:18][C:17]([CH:17]2[CH2:22][CH2:21][C:20](=[O:24])[CH2:19][CH2:18]2)=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4-(4-fluoro-phenyl)-piperazine
Quantity
3.13 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2CCN(CC2)C2=CC=C(C=C2)F
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 ml ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and brine (each 2×40 ml),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This material, which was recrystallized from ethyl ether (1.5 gm)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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